1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE
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Overview
Description
1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE is an organic compound with the molecular formula C28H27N3O3 and a molecular weight of 453.5 g/mol. This compound is known for its complex structure, which includes a benzyloxyphenyl group, a methylphenylisoxazolyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde.
Synthesis of the isoxazole ring: The isoxazole ring is synthesized by reacting 3-phenyl-2-butanone with hydroxylamine hydrochloride to form 3-phenylisoxazole.
Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the isoxazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Chemical Reactions Analysis
1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the isoxazole ring can be reduced to form an alcohol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE can be compared with similar compounds such as:
1-[4-(Benzyloxy)phenyl]-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)urea: This compound has a similar benzyloxyphenyl group but differs in the presence of a pyrazole ring instead of an isoxazole ring.
1-[4-(Benzyloxy)phenyl]-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]urea: This compound also contains a benzyloxyphenyl group but has a chlorophenyl group attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27N3O3 |
---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H27N3O3/c1-21-26(27(29-34-21)23-10-6-3-7-11-23)28(32)31-18-16-30(17-19-31)24-12-14-25(15-13-24)33-20-22-8-4-2-5-9-22/h2-15H,16-20H2,1H3 |
InChI Key |
OOXHGUIIJFQLBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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